2-Anilino-1-nitroguanidine
Description
Contextualization within the Broader Field of Substituted Guanidine (B92328) Chemistry
Substituted guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. bohrium.com This core structure imparts a high degree of basicity, making them valuable as organocatalysts and superbases in a variety of organic reactions. rsc.orgineosopen.org The versatility of the guanidine scaffold allows for the introduction of various substituents, leading to a vast library of compounds with tailored electronic and steric properties. researchgate.netmdpi.com
2-Anilino-1-nitroguanidine is a prime example of a substituted guanidine, featuring both an aniline (B41778) and a nitro group. The presence of the electron-withdrawing nitro group and the aromatic aniline moiety significantly influences the compound's reactivity and potential applications, distinguishing it from simpler guanidine derivatives.
Historical Trajectories and Foundational Studies on Anilino-Guanidine Scaffolds
The study of guanidine and its derivatives dates back over 150 years. bohrium.com Early research focused on understanding their fundamental chemical properties and synthesis. The development of synthetic methodologies for creating substituted guanidines, including those with anilino groups, has been a continuous area of investigation in organic chemistry. rsc.orgmpdkrc.edu.in These methods have evolved from classical multi-step approaches to more efficient catalytic syntheses. rsc.org
Significance of this compound as a Synthetic Precursor and Model System in Contemporary Organic and Materials Sciences
The true significance of this compound lies in its role as a versatile synthetic precursor. The presence of multiple reactive sites—the amino groups, the nitro group, and the aromatic ring—allows for a wide range of chemical transformations.
In organic synthesis, it can serve as a building block for the construction of more complex heterocyclic compounds. bohrium.com Guanidine derivatives are known to be instrumental in the synthesis of five- and six-membered heterocycles. bohrium.com
In the field of energetic materials, nitroguanidine (B56551) and its derivatives are well-established components of propellants and explosives. researchgate.netresearchgate.net The related compound, 1-amino-2-nitroguanidine (ANQ), is a high-energy, nitrogen-rich compound that has been extensively studied for its detonation properties. nih.govnih.gov ANQ can undergo various reactions to produce new energetic compounds. nih.govresearchgate.net Given its structural similarity, this compound is a compound of interest in this area, with potential applications in the development of novel energetic materials. For instance, transition metal complexes of 3-amino-1-nitroguanidine have been investigated as laser-ignitable primary explosives. at.uamdpi.com
Current Research Frontiers and Unresolved Challenges Pertaining to this compound
Current research involving guanidine-containing compounds is focused on several key areas, including the development of new catalytic systems, the synthesis of biologically active molecules, and the creation of advanced materials. ineosopen.orgresearchgate.net For this compound specifically, several research frontiers and challenges remain:
Exploration of its Full Synthetic Potential: While its potential as a precursor is recognized, a comprehensive exploration of the types of reactions and the range of complex molecules that can be synthesized from this compound is still an active area of research.
Characterization of its Physicochemical Properties: Detailed experimental and computational studies are needed to fully understand its electronic structure, reactivity, and thermal stability. This data is crucial for predicting its behavior in various applications.
Development of More Efficient and Greener Synthetic Routes: As with many specialty chemicals, developing cost-effective and environmentally friendly methods for the synthesis of this compound is an ongoing challenge.
Investigation into its Coordination Chemistry: The ability of the guanidine and aniline moieties to coordinate with metal ions opens up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or optical properties. mdpi.com
Interactive Data Table: Properties of Related Nitroguanidine Compounds
| Compound Name | Key Properties | Reference |
| Nitroguanidine (NGu) | High safety performance, used in propellants and explosives. | researchgate.net |
| 1-Amino-2-nitroguanidine (ANQ) | High nitrogen content (58.8%), good detonation velocity (8.25 km/s). nih.gov | nih.govnih.gov |
| 1,2-Dinitroguanidine (DNG) | Novel explosive with high performance and moderate sensitivity. | lukasiewicz.gov.pl |
| 1-Amino-2-nitroguanidinium nitrate (B79036) (ANGN) | High detonation pressure (43.0 GPa) and velocity (9775 m/s). researchgate.net | researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
100524-26-3 |
|---|---|
Molecular Formula |
C7H9N5O2 |
Molecular Weight |
195.18g/mol |
IUPAC Name |
2-anilino-1-nitroguanidine |
InChI |
InChI=1S/C7H9N5O2/c8-7(11-12(13)14)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) |
InChI Key |
MCLGHWONVQHBKG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=C(N)N[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\N)/N[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Anilino 1 Nitroguanidine and Its Analogues
Strategic Approaches to C-N Bond Formation in Anilino-Nitroguanidines
The formation of the carbon-nitrogen (C-N) bond is a cornerstone in the synthesis of anilino-nitroguanidines. tcichemicals.comnih.gov This involves creating a linkage between an aniline (B41778) derivative and the guanidine (B92328) core. Various synthetic strategies have been developed to achieve this transformation efficiently.
Nucleophilic Substitution Reactions in 2-Anilino-1-nitroguanidine Synthesis
Nucleophilic substitution is a fundamental and widely employed method for the synthesis of this compound and its derivatives. organic-chemistry.org This approach typically involves the reaction of an amine, acting as the nucleophile, with a suitable electrophilic precursor of nitroguanidine (B56551).
A common strategy involves the reaction of aniline or its substituted derivatives with a nitroguanidine precursor bearing a leaving group. For instance, the synthesis of 1-(2,4-dinitroanilino)-2-nitroguanidine (DNNG) and 1-(2,4,6-trinitroanilino)-2-nitroguanidine (TNNG) has been achieved through the nucleophilic substitution reaction of 1-amino-2-nitroguanidine (ANQ) with appropriate dinitro or trinitro-substituted aromatic compounds. daneshyari.com In these reactions, the amino group of ANQ acts as the nucleophile, displacing a leaving group on the aromatic ring.
Another approach utilizes S-methylisothionitrourea as a key reagent. The reaction of aniline and phenylenediamines with S-methylisothionitrourea leads to the formation of aminophenyl-2-nitroguanidines. researchgate.net This method provides a versatile route to various substituted anilino-nitroguanidines.
The general mechanism for nucleophilic substitution can proceed via an S(_N)1 or S(_N)2 pathway, depending on the substrates and reaction conditions. organic-chemistry.org In the context of aromatic substitution, the reaction often proceeds through a nucleophilic aromatic substitution (NAS) mechanism, particularly when activated aromatic systems are involved. scranton.edu
The following table summarizes key aspects of nucleophilic substitution in the synthesis of this compound analogues:
| Nucleophile | Electrophile/Precursor | Product | Reference |
| 1-Amino-2-nitroguanidine (ANQ) | 2,4-Dinitrochlorobenzene | 1-(2,4-Dinitroanilino)-2-nitroguanidine (DNNG) | daneshyari.com |
| 1-Amino-2-nitroguanidine (ANQ) | Picryl chloride | 1-(2,4,6-Trinitroanilino)-2-nitroguanidine (TNNG) | daneshyari.com |
| Aniline | S-Methylisothionitrourea | Phenyl-2-nitroguanidine | researchgate.net |
| Phenylenediamines | S-Methylisothionitrourea | Aminophenyl-2-nitroguanidines | researchgate.net |
Condensation and Cycloaddition Protocols for Guanidine Scaffold Construction
Condensation and cycloaddition reactions are powerful tools for constructing the guanidine scaffold, which can then be further functionalized to yield this compound derivatives. nih.govmdpi.com These reactions often involve the reaction of a guanidine or a precursor with a bifunctional electrophile.
Condensation Reactions:
Condensation reactions are widely used for the synthesis of heterocyclic systems containing a guanidine moiety. nih.gov The Biginelli reaction, for example, is a three-component reaction that can be adapted for the synthesis of guanidine-containing heterocycles. nih.gov While not directly yielding this compound in one step, the resulting scaffolds can be precursors. For instance, the condensation of guanidine, an aldehyde, and a β-ketoester can produce 2-imino-5-carboxy-3,4-dihydropyrimidines. nih.gov
The reaction of guanidines with bis-electrophiles can lead to the formation of various nitrogen-rich heterocycles. nih.gov For example, 2-aminopyrimidines, which can be synthesized from guanidine hydrochloride, can undergo further cyclization reactions. nih.gov Oxidative condensation of 1,3-disubstituted thioureas with amines, mediated by reagents like o-iodoxybenzoic acid, also provides a route to guanidines. researchgate.net
Cycloaddition Reactions:
Cycloaddition reactions offer a stereoselective and regioselective method for constructing cyclic systems that can incorporate a guanidine or a precursor group. mdpi.comsciforum.net While less common for the direct synthesis of acyclic anilino-nitroguanidines, they are valuable for creating complex guanidine-containing molecules. For example, the cycloaddition of guanidine-substituted furans with dienophiles has been explored. mdpi.comsciforum.net Theoretical studies, such as DFT calculations, have been used to investigate the mechanism of 1,3-dipolar cycloadditions of azides with the C=N double bond of guanidine. nih.gov
The following table highlights examples of condensation and cycloaddition reactions relevant to guanidine scaffold synthesis:
| Reaction Type | Reactants | Product Type | Reference |
| Condensation (Biginelli-type) | Guanidine, Aldehyde, β-Ketoester | 2-Imino-5-carboxy-3,4-dihydropyrimidines | nih.gov |
| Condensation | 2-Aminopyrimidines, Bis-electrophiles | Fused bi-pyrimidine and pyrimido-aminotriazine scaffolds | nih.gov |
| Oxidative Condensation | 1,3-Disubstituted thioureas, Amines | Guanidines | researchgate.net |
| Cycloaddition | Guanidine-substituted furans, Dienophiles | 7-Oxanorbornene framework with a guanidine moiety | mdpi.comsciforum.net |
| [3+2] Cycloaddition | Organo-cyanamides, α-Haloamides | Five-membered cyclic guanidines | acs.org |
Development of Green Chemistry and Sustainable Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its analogues. rsc.orgsynthiaonline.com This involves the development of catalytic systems, the use of environmentally benign solvents, and the design of atom-economical reactions. researchgate.net
Catalytic Systems for Efficient and Selective Synthesis of this compound
The use of catalysts can significantly improve the efficiency and selectivity of reactions leading to guanidine derivatives. rsc.org Metal-mediated catalytic addition of amines to carbodiimides is an atom-economical approach to N-substituted guanidines. rsc.org Various metal complexes, including those of titanium, zirconium, and iron, have been investigated for their catalytic activity in guanylation reactions. rsc.orgosti.gov
For instance, imido titanium(IV) complexes have been shown to catalyze the guanylation of amines with carbodiimides. rsc.org More recently, a high-spin iron(II) imido complex was found to be an efficient catalyst for the guanylation of carbodiimides with a wide range of aniline substrates under mild conditions. osti.gov
The development of heterogeneous catalysts is also a key area of research, as they offer advantages in terms of separation and reusability. mdpi.com For example, metal nanoparticles supported on various materials have been used for the one-pot synthesis of secondary anilines from nitroarenes and aldehydes, which is a related transformation. mdpi.com
Solvent-Free and Atom-Economical Methodologies
Solvent-free reaction conditions represent a significant step towards greener synthesis by reducing waste and simplifying workup procedures. researchgate.netpharmafeatures.com Microwave-assisted synthesis, often performed under solvent-free conditions, can accelerate reaction rates and improve yields. cem.com
An example of a solvent- and catalyst-free synthesis has been reported for 2-anilino nicotinic acids, which are structurally related to the anilino portion of the target molecule. researchgate.net This approach highlights the potential for developing similar environmentally friendly methods for this compound.
Atom economy is another crucial principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. The direct guanylation of amines with carbodiimides is a highly atom-economical route to substituted guanidines. rsc.org
The following table summarizes green and sustainable approaches relevant to the synthesis of anilino-guanidine structures:
| Green Approach | Specific Method | Reactants | Product | Reference |
| Catalysis | Iron(II) imido complex | Aniline, Carbodiimide | N,N'-disubstituted guanidine | osti.gov |
| Catalysis | Imido titanium(IV) complexes | Aniline, Carbodiimide | N-Arylguanidines | rsc.org |
| Solvent-Free | Thermal conditions | Primary aromatic amines, 2-chloronicotinic acid | 2-Anilino nicotinic acids | researchgate.net |
| Microwave-Assisted | Solvent-free phase transfer catalysis | Not specified for anilino-guanidines | Various organic compounds | cem.com |
| Atom-Economical | Direct guanylation | Amines, Carbodiimides | N-substituted guanidines | rsc.org |
Control of Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
Controlling selectivity is paramount in the synthesis of complex molecules like this compound, especially when multiple reactive sites are present or stereocenters can be formed.
Chemoselectivity: In molecules with multiple functional groups, achieving chemoselectivity means reacting at one specific site while leaving others untouched. For example, in the synthesis of anilino-nitroguanidines from precursors with multiple amino groups, selective reaction at the desired nitrogen atom is crucial. The use of protecting groups or carefully chosen reaction conditions can help achieve this.
Regioselectivity: This refers to the control of the position of a chemical reaction. In the context of anilino-nitroguanidine synthesis, this is particularly relevant when dealing with substituted anilines. The position of substitution on the aniline ring can be controlled by the directing effects of existing substituents. For instance, in the nitration of aniline derivatives, the position of the nitro group can be influenced by the reaction conditions and the nitrating agent used. researchgate.net
Stereoselectivity: While this compound itself is achiral, the synthesis of its chiral analogues requires stereoselective methods. Asymmetric catalysis is a powerful tool for achieving high enantioselectivity. ua.es For example, the catalytic asymmetric synthesis of 1,2-diamines, which are structurally related to the anilino-guanidine core, has been achieved through methods like the ring-opening of aziridines. ua.es While not directly applied to this compound in the reviewed literature, these principles are transferable.
The following table provides examples of how selectivity can be controlled in related syntheses:
| Selectivity Type | Reaction | Method/Catalyst | Outcome | Reference |
| Regioselectivity | Nitration of N-Phenyl Carboxamides | Bismuth nitrate (B79036)/Acetic anhydride | ortho-Nitration | researchgate.net |
| Enantioselectivity | Ring-opening of meso-aziridines with anilines | Ti(OiPr)4 and chiral binol derivatives | Enantioenriched N,N'-diaryl 1,2-diamines | ua.es |
| Chemoselectivity | Nitration of aromatic amines | PPh3/Br2/AgNO3 | Selective nitration of the aromatic ring | researchgate.net |
Directing Group Strategies for Functionalization
The functionalization of aromatic rings, such as the aniline moiety in this compound, can be precisely controlled through the use of directing groups. These groups are covalently attached to the substrate to steer a catalyst to a specific C-H bond, typically at the ortho-position, enabling regioselective introduction of new functional groups. researchgate.net
A particularly relevant strategy for the aniline scaffold involves the use of the N-nitroso group as an efficient and sometimes "traceless" directing group. researchgate.net In this approach, the aniline nitrogen would be converted to an N-nitrosoaniline derivative. This nitroso group can then direct transition-metal catalysts (e.g., Palladium, Rhodium, Cobalt) to activate the ortho-C-H bonds of the phenyl ring for various transformations, including arylation, olefination, and hydroxylation. researchgate.net A significant advantage of the nitroso group is that it can act as an internal oxidant in some catalytic cycles and can often be removed under mild conditions, or even participate in subsequent cyclization reactions, enhancing synthetic efficiency. researchgate.net
The table below summarizes potential directing group strategies applicable to the functionalization of the aniline ring in this compound analogues.
| Directing Group | Catalyst/Metal | Type of Functionalization | Key Features |
| N-Nitroso | Pd, Rh, Co, Ru, Ir | Arylation, Olefination, Hydroxylation | Can be traceless; acts as an internal oxidant. researchgate.net |
| Triazene | Pd(OAc)₂ | Oxidative Heck (Olefination) | Can be quantitatively removed under ambient conditions. pkusz.edu.cn |
| Pyrimidine | Pd | Olefination, Arylation | Can be used as a transient directing group; removed by hydrolysis. researchgate.net |
| Pyridine | Ru | Arylation | Removable to reveal a hydroxyl group. pkusz.edu.cn |
Stereochemical Implications in Asymmetric Derivatization
While this compound itself is an achiral molecule, the synthesis of its chiral analogues or derivatives introduces the critical challenge of controlling stereochemistry. Asymmetric derivatization would involve the creation of one or more stereocenters within the molecule, requiring stereoselective synthetic methods to produce a single desired stereoisomer.
One potential pathway for introducing chirality is through the asymmetric C-H functionalization of the aniline ring, as discussed in the previous section. If the newly introduced substituent creates a stereocenter, the use of a chiral ligand complexed to the transition metal catalyst can induce asymmetry and favor the formation of one enantiomer over the other. This approach has been successfully applied in numerous transition-metal-catalyzed reactions. rsc.org
Another approach involves the derivatization of the guanidine nitrogen atoms. The nucleophilic nature of the amino and hydrazino groups on guanidine scaffolds allows for reactions with electrophiles. nih.govat.ua If a chiral electrophile is used, a pair of diastereomers could be formed. Alternatively, a prochiral electrophile could be added using a chiral catalyst to induce enantioselectivity. A more sophisticated method involves the stereoselective synthesis of precursors that are then used to build the final molecule. For example, methods for the stereoselective synthesis of β-amino esters and subsequent conversion to other functional groups can serve as a blueprint. rsc.org These methods often rely on imino-aldol reactions with chiral auxiliaries or catalysts to set the desired stereochemistry early in the synthetic sequence. rsc.org Similarly, established protocols for synthesizing chiral 1,2-diamino derivatives could be adapted to create chiral aniline precursors for the synthesis of specific stereoisomers of more complex analogues. researchgate.net
The following table outlines general strategies that could be adapted for the asymmetric synthesis of chiral this compound derivatives.
| Asymmetric Strategy | Target Site | Method | Potential Outcome |
| Asymmetric C-H Functionalization | Phenyl Ring | Transition metal catalyst with a chiral ligand | Enantiomerically enriched ortho-substituted aniline derivatives. |
| Chiral Auxiliary | Guanidine Nitrogen | Reaction with a chiral electrophile or use of a removable chiral auxiliary | Diastereoselective formation of a new bond, with the auxiliary later cleaved. |
| Substrate Control | Precursor Synthesis | Stereoselective synthesis of a chiral aniline or guanidine precursor | Incorporation of a pre-defined stereocenter into the final molecule. nih.gov |
| Decarboxylation-Alkylation | Precursor Modification | One-pot stereoselective replacement of a carboxyl group in a precursor amino acid. nih.gov | Formation of chiral 1,2-amino alcohol derivatives as building blocks. nih.gov |
Industrial-Scale Synthesis Considerations and Process Optimization
Transitioning the synthesis of a specialized chemical like this compound from the laboratory bench to an industrial scale introduces a host of challenges that must be addressed through rigorous process optimization. rsc.org The primary goals of scale-up are to ensure safety, cost-effectiveness, product consistency, and environmental sustainability.
The synthesis of the nitroguanidine core itself is a well-established industrial process, typically involving the nitration of guanidinium (B1211019) nitrate with concentrated nitric acid. google.com Key parameters that require strict control at an industrial scale include the rate of addition of reagents to manage the exothermic reaction, maintaining the temperature within a narrow range (e.g., 30–65 °C) to prevent decomposition and side reactions, and controlling the subsequent crystallization by dilution to achieve the desired purity and crystal morphology. google.comgoogle.com Chinese patents describe processes where careful control of crystallization temperature (e.g., -3 to -7 °C) and stirring speed yields high-purity β-crystal form nitroguanidine directly. google.com
The subsequent step, coupling the nitroguanidine core with aniline, presents its own set of optimization challenges. A relevant case study is the scaled-up synthesis of Propyl Nitroguanidine (PrNQ), an analogue where an alkylamine is used instead of aniline. imemg.org In the PrNQ synthesis, which was scaled to produce over 24 kilograms, critical optimization parameters included reaction temperature, neutralization conditions, and recrystallization methods to ensure high purity (99.9%) and yield (56% on a large lab scale). imemg.org Similar considerations would apply to this compound, where the reaction of a nitroguanidine precursor with aniline would need to be optimized for solvent choice, temperature, reaction time, and methods for removing the ammonia (B1221849) byproduct to drive the reaction to completion. imemg.org
Modern process intensification strategies, such as continuous flow synthesis, offer significant advantages for the production of energetic or hazardous materials. rsc.org Continuous flow reactors, including microreactors, allow for superior control over mixing and heat transfer, reducing the volume of hazardous material present at any given time and enabling the use of reaction conditions that might be unsafe in large batch reactors. rsc.org This technology could provide a safer and more efficient route for both the nitration and the subsequent amination step in the production of this compound.
The table below contrasts key parameters for a representative laboratory-scale synthesis versus an industrial-scale process for a nitroguanidine derivative, based on the PrNQ example. imemg.org
| Parameter | Laboratory Scale (grams) | Industrial / Large-Lab Scale (kilograms) | Optimization Focus |
| Reaction Vessel | Round-bottom flask | Jacketed steel reactor (e.g., 18 L Holston still) imemg.org | Heat transfer, material compatibility, robust mixing. |
| Temperature Control | Oil bath, heating mantle | Internal coils, reactor jacket, automated control systems | Precise management of exotherms, prevention of runaway reactions. google.comimemg.org |
| Reagent Addition | Manual (e.g., dropping funnel) | Metering pumps, automated feed systems | Controlled rate to maintain temperature and concentration profiles. google.com |
| Work-up/Purification | Filtration, beaker recrystallization | Large-scale filtration, controlled crystallization vessels | Maximizing yield, achieving consistent particle size and purity. imemg.org |
| Safety | Fume hood, blast shield | Process hazard analysis (PHA), remote operation, containment | Minimizing operator exposure and risk of incident. rsc.org |
Elucidating the Chemical Reactivity and Transformation Pathways of 2 Anilino 1 Nitroguanidine
Comprehensive Analysis of Electrophilic and Nucleophilic Reactions at the Nitroguanidine (B56551) Moiety
The nitroguanidine portion of the molecule is a hub of reactivity, featuring electrophilic and nucleophilic centers that are susceptible to a variety of transformations. The strong electron-withdrawing nitro group significantly influences the reactivity of the adjacent guanidine (B92328) structure.
The nitro group (-NO₂) in 2-anilino-1-nitroguanidine is a primary site for chemical modification, most notably through reduction. The transformation of the nitro group into an amino group can fundamentally alter the compound's properties.
Reduction Reactions: The reduction of the nitrimine or nitramine functionality is a common pathway for functionalization. Various reducing agents and catalytic systems can be employed, with the choice of reagent determining the final product. For instance, the reduction of related nitroaromatic compounds like 2-nitroaniline (B44862) is often achieved using catalytic hydrogenation with systems like palladium on carbon (Pd/C) and a hydrogen source such as hydrazine (B178648) hydrate (B1144303) or hydrogen gas. nih.govscispace.com Metal-based reductions, for example with zinc dust in an acidic or neutral medium, are also effective for converting nitroguanidines to their corresponding aminoguanidines. at.ua A similar approach could reduce this compound to 2-anilino-1-aminoguanidine. The intermediate nitrosoguanidine (B1196799) may also be isolated under controlled conditions. at.ua
Functionalization: Beyond simple reduction, the nitro group can be involved in other transformations. While direct functionalization of the nitro group itself without reduction is less common, its strong electron-withdrawing nature activates the rest of the molecule for various reactions. nih.gov For example, the acidity of the N-H proton adjacent to the nitro group is significantly increased, facilitating deprotonation and subsequent reactions with electrophiles.
Table 1: Potential Reduction Pathways for the Nitro Group
| Reagent/Catalyst System | Probable Intermediate Product | Final Product | Reference |
|---|---|---|---|
| Zn / Acid (e.g., HCl, Acetic Acid) | 2-Anilino-1-nitrosoguanidine | 2-Anilino-1-aminoguanidine | at.ua |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Not typically isolated | 2-Anilino-1-aminoguanidine | nih.govscispace.com |
| Hydrazine Hydrate / Catalyst (e.g., Pd/C) | Not typically isolated | 2-Anilino-1-aminoguanidine | nih.gov |
Reactivity at the Guanidine Nitrogen Centers and Anilino Substituent
The molecule possesses several nitrogen atoms, each with distinct reactivity profiles. The guanidine nitrogens and the anilino nitrogen can act as nucleophiles or bases, while the aniline (B41778) ring is susceptible to electrophilic attack.
Guanidine Nitrogen Centers: The guanidine moiety contains both imino (=NH) and amino (-NH-) type nitrogens. Their nucleophilicity is generally lower than that of simple amines due to the delocalization of lone pairs and the strong electron-withdrawing effect of the nitro group. dtic.mil However, they can still react with strong electrophiles. Protonation typically occurs at the imino nitrogen, as is common for guanidines. dtic.mil The N-H protons, particularly the one on the anilino nitrogen and the one adjacent to the nitro group, are acidic and can be removed by a base, creating anionic species that can react with electrophiles like alkyl halides. wikipedia.org
Anilino Substituent: The anilino group introduces its own set of reactive possibilities.
Reactions at Nitrogen: The anilino nitrogen, although a weaker nucleophile than in aniline itself due to the attached electron-withdrawing group, can undergo reactions such as acylation with acyl chlorides or anhydrides to form N-acylated products. wikipedia.org
Electrophilic Aromatic Substitution: The amino group of aniline is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. wikipedia.orgbyjus.com However, the deactivating nitroguanidine substituent will temper this reactivity. Nonetheless, reactions like halogenation or nitration are expected to occur primarily at the para-position of the aniline ring, and to a lesser extent, the ortho-position. byjus.com In strongly acidic conditions, protonation of the anilino nitrogen forms an anilinium ion, which is a deactivating, meta-directing group, potentially leading to substitution at the meta-position. byjus.comchemistrysteps.com
Cyclization and Heterocyclic Ring Formation Reactions
The presence of multiple nucleophilic nitrogen centers and an aromatic ring within the same molecule makes this compound a prime candidate for cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. These transformations can occur via intramolecular or intermolecular pathways.
Intramolecular cyclization reactions involve the formation of a new ring within a single molecule. In this compound, several plausible mechanisms can be envisioned, often promoted by heat or the presence of an acid or base catalyst.
One likely pathway involves the nucleophilic attack of the anilino nitrogen onto the electrophilic carbon of the guanidine core. This type of reaction can lead to the formation of five- or six-membered heterocyclic rings. For example, a base-catalyzed cyclization could lead to the formation of a benzotriazine derivative through the elimination of nitrous amide or a related species.
Another possibility is an electrophilic cyclization where the aniline ring attacks a reactive intermediate formed at the guanidine moiety. This is analogous to the Povarov reaction, which can form polycyclic quinolines. rsc.org Such reactions often require specific catalysts to proceed efficiently. mdpi.com
Table 2: Plausible Intramolecular Cyclization Products
| Reaction Type | Key Step | Potential Heterocyclic Product |
|---|---|---|
| Nucleophilic Cyclization | Anilino nitrogen attacks guanidine carbon | Benzotriazine or Benzimidazole derivatives |
| Electrophilic Cyclization | Phenyl ring attacks activated guanidine moiety | Fused quinoline-like structures |
Intermolecular Condensation Reactions for Macrocyclic and Polymeric Architectures
Intermolecular reactions occur between two or more molecules, leading to the formation of larger structures such as dimers, macrocycles, or polymers. The multiple N-H groups on this compound make it a suitable monomer for condensation polymerization. acs.org
For example, reaction with a bifunctional electrophile, such as a diacyl chloride, could lead to the formation of a linear polymer. The N-H groups on the anilino and guanidine moieties can both participate, potentially leading to cross-linked materials. Self-condensation of this compound under certain conditions could also occur, where the nucleophilic nitrogen of one molecule attacks the guanidine carbon of another, leading to oligomers or polymers. The formation of such polymeric architectures can result in materials with high thermal and chemical stability. acs.org
Acid-Base Equilibria and Tautomerism in this compound
The structure of this compound allows for complex acid-base behavior and the existence of multiple tautomeric forms in equilibrium.
Acid-Base Equilibria: The molecule exhibits both basic and acidic properties.
Basicity: The guanidine group is intrinsically a very strong base, but this basicity is significantly suppressed by the electron-withdrawing nitro group. dtic.mil The aniline nitrogen is weakly basic (pKaH of aniline is ~4.6). wikipedia.org In a sufficiently acidic medium, protonation can occur, likely at the imino nitrogen of the guanidine or the aniline nitrogen, forming cationic species. byjus.comresearchgate.net
Acidity: The N-H protons exhibit varying degrees of acidity. The proton on the nitrogen adjacent to the nitro group (the nitramine proton) is the most acidic due to resonance stabilization of the resulting conjugate base. The anilino N-H proton is also weakly acidic. In the presence of a strong base, deprotonation can occur to form an anion.
Tautomerism: Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org this compound can exist in several tautomeric forms. The most significant equilibrium is the nitro-acinitro tautomerism within the nitroguanidine moiety. wikipedia.org
Nitrimine Form: This is the commonly depicted structure, with a nitro group attached to a guanidine nitrogen (R-NH-NO₂).
Acinitro (or Isonitro) Form: This tautomer involves the migration of the acidic proton from the nitrogen to one of the oxygens of the nitro group, resulting in a nitronic acid structure (R-N=NO(OH)).
Additionally, imine-enamine tautomerism can occur within the guanidine core, involving the C=N double bond and adjacent N-H protons. The aniline portion itself does not typically exhibit significant tautomerism, but its electronic influence affects the equilibrium of the nitroguanidine part. The relative stability of these tautomers and the position of the equilibrium depend on factors like the solvent, pH, and temperature. beilstein-journals.orgunifr.ch
Investigating Decomposition Pathways and Chemical Stability under Diverse Conditions
The chemical stability and decomposition of this compound are critical parameters for understanding its reactivity, potential applications, and environmental fate. While specific experimental studies on the decomposition of this compound are not extensively available in the reviewed literature, its degradation pathways can be inferred from the well-documented behavior of its parent compound, nitroguanidine, and other substituted guanidines. The structure, possessing both a nitroguanidine core and an aniline moiety, suggests that its stability will be influenced by conditions that affect these functional groups, namely heat, light, and pH.
Mechanistic Studies of Thermal and Photochemical Degradation
Thermal Degradation
The thermal decomposition of nitroguanidine-based compounds is a complex process that typically involves exothermic reactions. For the parent compound, nitroguanidine, thermal decomposition in the solid phase has been studied, though the mechanism can be intricate. dtic.mil The decomposition of guanidine nitrate (B79036), a related precursor, is thought to proceed via isomerization to nitroguanidine, which then dissociates through various competing pathways to yield products such as ammonia (B1221849), nitrous oxide (N₂O), water, and carbon dioxide. at.ua
For substituted nitroguanidines, the decomposition temperature and products are influenced by the nature of the substituent. For example, 1-amino-2-nitroguanidine (ANQ) exhibits intense exothermic decomposition with peak temperatures between 192°C and 196°C. nih.gov The thermal stability of other energetic derivatives of nitroguanidine can vary significantly, with some decomposing at temperatures as low as 80°C and others being stable above 200°C. nih.govresearchgate.net
For this compound, the thermal decomposition would likely be initiated by the cleavage of the weakest bond, which in many nitramines is the N-NO₂ bond. The presence of the phenyl group on the amino nitrogen may influence the decomposition onset temperature compared to unsubstituted nitroguanidine. The subsequent decomposition would likely involve a series of complex radical reactions, leading to the formation of various gaseous products and a solid residue.
Interactive Table 1: Comparison of Thermal Decomposition Temperatures of Related Nitroguanidine Compounds
This table presents the decomposition temperatures for nitroguanidine and a related derivative to provide context for the expected thermal behavior of this compound.
| Compound Name | Decomposition Onset (°C) | Decomposition Peak (°C) | Reference |
| 1-Amino-2-nitroguanidine (ANQ) | ~184.5 | 192.5 - 196.2 | nih.gov |
| 1-(2,4-dinitroanilino)-2-nitroguanidine | ~175 | ~170 (peak) | researchgate.net |
| 1-(2,4,6-trinitroanilino)-2-nitroguanidine | Not specified | ~170 (peak) | researchgate.net |
Photochemical Degradation
The photochemical degradation of nitro-containing compounds is driven by the absorption of ultraviolet (UV) radiation by the nitro (–NO₂) group, which acts as a chromophore. core.ac.uk The photolysis of nitroguanidine in aqueous solutions is well-documented; it is readily degraded by UV light and natural sunlight. dtic.mil
The primary photochemical pathway for nitroguanidine involves the cleavage of the N-NO₂ bond. Studies have identified nitrosoguanidine as a transient intermediate, which is itself rapidly photolyzed. dtic.mil The final stable products of unbuffered nitroguanidine photolysis in water include guanidine, urea (B33335), cyanoguanidine, and nitrite (B80452) ion, with smaller amounts of nitrate and ammonia. dtic.mil The formation of an unstable NO₂ radical during the photolysis of nitroguanidine has also been reported. nih.gov
Given these precedents, this compound is expected to undergo photochemical degradation when exposed to UV light. The process would likely be initiated by the excitation of the nitro group, leading to N-NO₂ bond scission. The presence of the aniline group, another chromophore, could potentially influence the absorption spectrum and the subsequent reaction pathways. Photolysis of N-2,4-dinitrophenylamino-acids, for instance, is known to lead to complex intramolecular cyclization reactions. rsc.org Therefore, the photolysis of this compound might produce a mixture of products resulting from the breakdown of the guanidine moiety and possible reactions involving the aniline ring.
Table 2: Identified Products from the Aqueous Photolysis of Nitroguanidine
This table lists the products formed during the UV photolysis of unbuffered aqueous nitroguanidine solutions, which provides a basis for predicting the potential degradation products of this compound.
| Product | Reference |
| Guanidine | dtic.mil |
| Urea | dtic.mil |
| Cyanoguanidine | dtic.mil |
| Nitrite Ion (NO₂⁻) | dtic.mil |
| Nitrate Ion (NO₃⁻) | dtic.mil |
| Ammonia (NH₃) | dtic.mil |
| Nitrosoguanidine (intermediate) | dtic.mil |
Chemical Degradation in Varied pH Environments
The stability of this compound in aqueous solutions is expected to be highly dependent on pH, a characteristic shared with the parent nitroguanidine molecule.
Acidic Conditions Nitroguanidine is generally found to be stable in water and dilute acid solutions. dtic.mil However, decomposition occurs in concentrated strong acids, such as sulfuric acid, particularly with heating. This decomposition yields nitrous oxide, carbon dioxide, and ammonia. at.ua A very high molar ratio of acid to nitroguanidine is required to induce degradation at a significant rate. dtic.mil For this compound, similar stability in dilute acid is expected. In concentrated acid, protonation of the aniline nitrogen and the guanidine nitrogens would occur, followed by acid-catalyzed hydrolysis, likely leading to the cleavage of the C-N bonds and the release of aniline and decomposition products of the nitroguanidine core.
Neutral Conditions Under neutral pH, nitroguanidine is very stable, with no noticeable degradation observed even after heating under reflux for several days. dtic.mil It is reasonable to assume that this compound would also exhibit considerable stability in neutral aqueous solutions at ambient temperature.
Basic (Alkaline) Conditions Nitroguanidine readily decomposes in basic solutions (pH 10 and above). dtic.mil The hydrolysis in the presence of a base like sodium hydroxide (B78521) yields gaseous products, identified as nitrous oxide (N₂O) and ammonia (NH₃). dtic.mil The reaction follows pseudo-first-order kinetics and is subject to specific base catalysis, meaning the rate is dependent on the hydroxide ion concentration rather than the concentration of a general base buffer. dtic.mil The activation energy for the base-catalyzed hydrolysis of nitroguanidine at pH 11.8 has been calculated to be approximately 22.5 kcal/mol. dtic.mil
For this compound, a similar susceptibility to base-catalyzed hydrolysis is anticipated. The reaction would likely be initiated by the deprotonation of the nitramino group (-NHNO₂) to form an anion. This is consistent with the behavior of N-nitrosoguanidines, where decomposition proceeds through monoanionic and dianionic species. nih.gov The subsequent elimination and rearrangement reactions would lead to the breakdown of the molecule. The final products would likely include aniline, nitrous oxide, and ammonia, analogous to the hydrolysis of the parent compound.
Advanced Theoretical and Computational Investigations of 2 Anilino 1 Nitroguanidine
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical methods are fundamental to exploring the electronic makeup of a molecule, revealing the nature of its chemical bonds, charge distribution, and energetic stability.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of molecules like 2-Anilino-1-nitroguanidine. tsijournals.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy on the potential energy surface.
For related molecules like 1-phenyl-2-nitroguanidine, DFT studies using the B3LYP functional with a 6-31G(d,p) basis set have shown that the molecule is nonplanar, comprising two nearly flat fragments: the nitroguanyl group and the phenyl group. researchgate.nettsijournals.com The calculations predict that the electron density at the bond critical point of the phenyl C-N bond is lower than that of the C-N bonds within the nitroguanyl portion. tsijournals.com A similar approach for this compound would involve optimizing its geometry to predict key bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's stability and reactivity.
Theoretical calculations on nitroguanidine (B56551) and its alkyl derivatives have highlighted that the crystal field significantly impacts the final geometrical parameters, meaning that intermolecular forces in the solid state can cause deviations from the geometry of an isolated, gas-phase molecule. researchgate.net
Table 1: Representative Bond Lengths (Å) in the Nitroguanidine Core from DFT Calculations Data below is based on studies of nitroguanidine (NQ) and its derivatives, illustrating typical values expected for the core structure of this compound.
| Bond | Typical Calculated Length (Å) | Reference for Analogue |
| C=N (imine) | 1.29 - 1.31 | researchgate.net |
| C-NH2 (amino) | 1.34 - 1.36 | researchgate.netresearchgate.net |
| C-N (nitro) | 1.38 - 1.40 | researchgate.net |
| N-NO2 | 1.33 - 1.36 | researchgate.net |
| N=O | 1.22 - 1.24 | tsijournals.com |
Ab initio methods, which are based on first principles without empirical parameterization, are essential for studying phenomena beyond the ground state, such as electronic excitations. pku.edu.cn Techniques like Møller-Plesset perturbation theory (MP2) and Time-Dependent DFT (TD-DFT) are employed to predict excited state properties and UV-Visible absorption spectra. researchgate.net
For the parent nitroguanidine, analysis of its ultraviolet absorption spectra has been used to understand its electronic structure, concluding that it exists as a resonance hybrid of several forms. researchgate.netcdnsciencepub.com TD-DFT calculations on nitroguanidine have been used to compute its UV-Vis spectrum, identifying the primary absorption bands and the electronic transitions responsible for them. researchgate.net A similar investigation for this compound would predict its absorption maxima. The addition of the anilino group, a chromophore, would be expected to cause a bathochromic (red) shift in the absorption spectrum compared to nitroguanidine itself. These calculations provide insight into how the molecule interacts with light, which is fundamental to its photochemistry.
Density Functional Theory (DFT) for Ground State Geometries and Energetics
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions. d-nb.info For a flexible molecule like this compound, with rotatable bonds connecting the phenyl ring and the guanidine (B92328) core, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.
The behavior of a molecule can change dramatically in the presence of a solvent. Computational studies on nitroguanidine tautomers have used both implicit solvent models (like the Polarizable Continuum Model, PCM) and explicit solvent molecules to analyze its properties in aqueous solution. researchgate.net These models account for the electrostatic interactions between the solute and solvent, revealing how the solvent stabilizes different conformations or tautomers. For this compound, simulations in various solvents would clarify how its conformational preferences and dynamic behavior are influenced by the polarity of the environment. acs.org
In the solid state, particularly for energetic materials, intermolecular interactions like hydrogen bonds dictate the crystal packing, density, stability, and sensitivity. core.ac.uk X-ray crystallography and computational studies on nitroguanidine reveal an extensive three-dimensional network of hydrogen bonds that stabilizes the molecules in the crystal lattice. core.ac.uk
Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound Based on functional groups present and analysis of analogues like nitroguanidine. researchgate.netcore.ac.uk
| Donor Group | Acceptor Group | Type of Interaction | Expected Significance in Crystal Packing |
| -NH- (Anilino) | O=N (Nitro) | Intermolecular H-bond | High |
| -NH2 (Amino) | O=N (Nitro) | Intermolecular H-bond | High |
| -NH- (Anilino) | N (Guanidine) | Intermolecular H-bond | Moderate |
| -NH- (Nitro) | O=N (Nitro) | Intramolecular H-bond | Possible, depending on conformation |
Solvent Effects on Molecular Conformation and Dynamics
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be used to interpret and verify experimental data.
DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). core.ac.uk Theoretical frequency calculations are typically performed on the optimized molecular geometry. For nitroguanidine, solid-state DFT simulations have been used to assign the vibrational modes observed in its experimental terahertz and Raman spectra. core.ac.uk A known discrepancy exists where calculated harmonic frequencies are often higher than experimental ones; this is typically corrected by applying a uniform scaling factor. For this compound, a similar computational approach would yield predicted IR and Raman spectra, helping to assign specific peaks to the vibrations of its functional groups (e.g., N-O stretching, N-H bending, C=N stretching, and phenyl ring modes). at.ua
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical prediction of ¹H and ¹³C NMR spectra for this compound would aid in the structural confirmation of synthesized samples by correlating calculated chemical shifts with experimental measurements. mdpi.com
Table 3: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for an Analogue Data adapted from solid-state analysis of nitroguanidine (NQ), demonstrating the correlation between theory and experiment. core.ac.uk
| Vibrational Mode Description (NQ) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| NO2 wagging | 775 | 772 |
| C-N stretching | 1210 | 1205 |
| NH2 scissoring | 1640 | 1637 |
| N-H stretching | 3350 - 3450 | 3370 - 3440 |
Advanced NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation, and computational methods have become indispensable for the accurate prediction of chemical shifts (¹H, ¹³C, ¹⁵N). nih.govcomp-gag.org The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR parameters. rsc.org
This method is typically used in conjunction with DFT functionals (e.g., B3LYP) and appropriate basis sets (e.g., 6-311++G(d,p)). nih.gov The calculation is performed on the molecule's geometry, which has been previously optimized at a suitable level of theory. The GIAO method effectively solves the issue of the gauge-dependence of the magnetic vector potential, leading to more accurate predictions of the nuclear magnetic shielding tensors. rsc.org
The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
δ_sample = σ_ref - σ_sample
For this compound, these calculations would predict the chemical shifts for each unique proton, carbon, and nitrogen atom in the molecule. This allows for unambiguous assignment of experimental NMR spectra and can help in confirming the molecular structure. The predicted shifts are sensitive to the electronic environment of each nucleus, providing insight into charge distribution and bonding within the molecule.
Table 2: Illustrative GIAO-DFT Predicted ¹³C and ¹H Chemical Shifts (ppm) for a Hypothetical this compound Structure.
| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |
| Guanidine C | 159.5 | Anilino N-H | 8.5 |
| Anilino C1 (ipso) | 145.2 | Amino N-H₂ | 7.2 |
| Anilino C2/C6 (ortho) | 118.9 | Anilino H2/H6 (ortho) | 6.8 |
| Anilino C3/C5 (meta) | 129.8 | Anilino H3/H5 (meta) | 7.3 |
| Anilino C4 (para) | 122.1 | Anilino H4 (para) | 7.0 |
Note: This table is for illustrative purposes only. The values are hypothetical and represent the type of data generated from GIAO-NMR calculations. Actual predictions require specific computational analysis of the optimized molecular structure.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for investigating the detailed step-by-step pathways of chemical reactions, a process known as mechanism elucidation. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net This is particularly valuable for understanding the synthesis, decomposition, or reactivity of energetic materials like this compound.
Energy Barrier Calculations and Reaction Coordinate Analysis
A key goal in studying a reaction mechanism is to determine its kinetics, which are governed by the activation energy (energy barrier). Computationally, the transition state (TS) is located on the PES as a first-order saddle point—a maximum in the direction of the reaction coordinate and a minimum in all other directions. numberanalytics.com
Methods like synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms are used to locate TS structures. numberanalytics.com Once a TS is found, frequency calculations are performed to confirm its identity; a valid TS will have exactly one imaginary frequency, corresponding to the atomic motion along the reaction coordinate that transforms reactants into products. numberanalytics.com
The Gibbs free energy of activation (ΔG‡) can then be calculated as the difference in free energy between the transition state and the reactants. This value is crucial for predicting the reaction rate. For instance, the mechanism for the reaction between an aniline (B41778) and a nitro compound can be computationally modeled to find the rate-determining step and its associated energy barrier. researchgate.net Such studies on this compound could elucidate its thermal decomposition pathways or its formation mechanism, such as the reaction of 1-amino-2-nitroguanidine with an arylating agent.
Table 3: Illustrative Energy Barrier Calculation for a Hypothetical Reaction Step Involving an Aniline Derivative.
| Reaction Step | Method/Basis Set | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |
| Nucleophilic Attack | B3LYP/6-31+G(d,p) | 22.5 | 24.1 |
| Proton Transfer | B3LYP/6-31+G(d,p) | 15.8 | 17.2 |
| Ring Closure | B3LYP/6-31+G(d,p) | 28.1 | 29.5 |
Note: This table is a representative example based on computational studies of related reactions researchgate.net to illustrate the type of data obtained from transition state calculations. ΔE‡ is the electronic activation energy, and ΔG‡ is the Gibbs free energy of activation.
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org The HOMO is the orbital most willing to donate electrons (nucleophilic), while the LUMO is the orbital most able to accept electrons (electrophilic). dntb.gov.ua
The energies and spatial distributions of these frontier orbitals are readily calculated using quantum chemical methods like DFT. For this compound, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack. For example, the location of the HOMO would indicate the most nucleophilic region of the molecule, likely to react with an electrophile. Conversely, the distribution of the LUMO would highlight the most electrophilic sites, susceptible to attack by a nucleophile.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is another critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scholarsresearchlibrary.comlibretexts.org For energetic materials, this gap is often correlated with sensitivity and performance. Computational analysis of the frontier orbitals of this compound would thus provide crucial insights into its stability and reactive nature.
Table 4: Illustrative FMO Analysis for a Molecule with Anilino and Nitroguanidine Moieties.
| Parameter | Calculation Method | Energy (eV) |
| HOMO Energy | B3LYP/6-311G(d,p) | -6.85 |
| LUMO Energy | B3LYP/6-311G(d,p) | -1.95 |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311G(d,p) | 4.90 |
Note: The values in this table are illustrative, based on typical results for related aromatic nitro compounds, scholarsresearchlibrary.com and serve to demonstrate the output of an FMO analysis. The HOMO is often localized on the electron-rich aniline ring, while the LUMO is typically centered on the electron-withdrawing nitroguanidine group.
Cutting Edge Spectroscopic and Structural Elucidation Techniques for 2 Anilino 1 Nitroguanidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Anilino-1-nitroguanidine in solution, confirming its covalent framework by probing the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁵N. researchgate.netresearchgate.net
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, complex molecules like this compound necessitate multi-dimensional NMR experiments for unambiguous signal assignment. columbia.edusdsu.edu
Correlated SpectroscopY (COSY): This 2D homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between adjacent protons on the aniline (B41778) ring, helping to assign their specific positions (ortho, meta, para). It would also show couplings between N-H protons if their exchange rate is slow enough.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (¹JCH coupling). columbia.eduyoutube.com This is the fastest and most sensitive method for assigning protonated carbon signals. columbia.edu In the case of this compound, it would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the complete molecular structure by identifying longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.eduyoutube.com This technique is particularly vital for identifying and assigning quaternary (non-protonated) carbons. For this compound, HMBC would show correlations from the aniline protons to the guanidine (B92328) carbon, and from the various N-H protons to carbons in both the aniline and guanidine parts of the molecule, thus confirming the connectivity between the two key structural motifs. columbia.edu
A representative table of expected NMR data is presented below.
| NMR Data for this compound (Hypothetical) | | :--- | :--- | | Technique | Observed Correlations / Assignments | | ¹H NMR | Signals corresponding to aromatic protons (δ 6.5-8.0 ppm) and multiple N-H protons. | | ¹³C NMR | Signals for aromatic carbons and a distinct signal for the guanidine carbon (C=N) around 160 ppm. chemicalbook.com | | COSY | Cross-peaks showing H-H coupling within the aniline ring. | | HSQC | Correlation peaks linking aromatic C-H proton and carbon signals. | | HMBC | Key correlations from aniline protons to the guanidine carbon, confirming the anilino-guanidine linkage. |
While solution NMR provides data on the averaged molecular structure, solid-state NMR (ssNMR) spectroscopy offers insight into the structure and dynamics of materials in their solid form. This is particularly important for energetic materials, where crystalline packing and polymorphism can significantly impact properties. Different polymorphs of this compound would exhibit distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions within the crystal lattice. By analyzing the chemical shifts, line widths, and relaxation times of ¹³C and ¹⁵N nuclei, ssNMR can effectively distinguish between different crystalline forms and provide information on molecular motion within the solid state.
Multi-Dimensional NMR (COSY, HSQC, HMBC) for Complex Structural Assignment
Single Crystal X-ray Diffraction for Absolute Structure Determination and Supramolecular Architecture
Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule. dtic.mildtic.mil It provides precise data on bond lengths, bond angles, and torsion angles, and, crucially, reveals how molecules are arranged in the crystal lattice, a concept known as supramolecular architecture. daneshyari.comresearchgate.net
Obtaining high-quality single crystals suitable for SCXRD analysis is a critical first step. For a compound like this compound, several advanced crystallization techniques may be employed: unifr.ch
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, which is then allowed to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization. unifr.ch
Vapor Diffusion: This technique involves dissolving the compound in a small amount of a "good" solvent and placing this solution in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent) in which the compound is insoluble. unifr.ch The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting the slow growth of crystals. unifr.ch
Anti-solvent Recrystallization: This process involves adding a poor solvent (anti-solvent) to a saturated solution of the compound in a good solvent to induce crystallization. aiche.org The rate of addition and mixing can be controlled to influence crystal size and quality.
The choice of solvents is critical; for related nitroguanidine (B56551) compounds, solvents like water, ethylene (B1197577) glycol, and methanol (B129727) have been used in crystallization processes. dtic.milat.ua
The data from SCXRD allows for a detailed analysis of the non-covalent forces that stabilize the crystal structure. These interactions are known to heavily influence the density and sensitivity of energetic materials. dtic.mildtic.mil
Hydrogen Bonding: this compound is rich in hydrogen bond donors (N-H groups from the aniline and guanidine moieties) and acceptors (the nitro group oxygens and various nitrogen atoms). dtic.mil SCXRD can precisely map the network of these interactions. In related nitroguanidine structures, extensive three-dimensional networks of hydrogen bonds, such as N-H···O and N-H···N, are observed, which contribute significantly to crystal stability. dtic.mildtic.milnih.gov The geometry of these bonds (donor-acceptor distance and angle) is a key output of the analysis.
π-π Stacking: The presence of the aromatic aniline ring introduces the possibility of π-π stacking interactions, where the electron-rich π systems of adjacent rings align. wikipedia.orgrsc.org These interactions can further stabilize the crystal packing, often in a face-to-face or offset configuration. Analysis of the centroid-to-centroid distance and the slip angle between adjacent rings provides quantitative information about the strength and nature of these interactions.
| Typical Intermolecular Interactions in Nitro-Aromatic Compounds | | :--- | :--- | :--- | | Interaction Type | Atoms/Groups Involved | Typical Distance (Å) | | Hydrogen Bond | N-H ··· O(nitro) | 2.6 - 3.3 dtic.mil | | Hydrogen Bond | N-H ··· N | ~3.1 dtic.mil | | π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 3.3 - 3.8 (centroid-centroid) |
Advanced Crystallization Techniques for this compound
Vibrational Spectroscopy: FTIR and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. daneshyari.comnih.gov These methods are complementary and serve as rapid and effective fingerprints for identifying functional groups and confirming the structure of this compound. researchgate.netnih.gov
The FTIR and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent parts:
N-H Stretching: Bands in the region of 3200-3500 cm⁻¹ corresponding to the various amine and imine N-H groups.
Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.
C=N Stretching: A strong band for the guanidine C=N bond, expected around 1640-1660 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
NO₂ Stretching: Strong, characteristic bands for the asymmetric (approx. 1550-1580 cm⁻¹) and symmetric (approx. 1280-1320 cm⁻¹) stretching of the nitro group.
The precise positions of these bands can be influenced by the molecule's solid-state environment and hydrogen bonding, making vibrational spectroscopy a useful tool for studying polymorphism in conjunction with ssNMR and SCXRD. nih.gov
| Characteristic Vibrational Frequencies for this compound (Expected) | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | N-H Stretch | 3200 - 3500 | | Aromatic C-H Stretch | 3000 - 3100 | | C=N Stretch (Guanidine) | 1640 - 1660 | | NO₂ Asymmetric Stretch | 1550 - 1580 | | Aromatic C=C Stretch | 1450 - 1600 | | NO₂ Symmetric Stretch | 1280 - 1320 |
Assignment of Characteristic Functional Group Frequencies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental in identifying the functional groups within the this compound molecule. Each functional group vibrates at a characteristic frequency when it absorbs energy, providing a unique "fingerprint" of the molecule's structure. nih.gov
The IR spectrum of nitroguanidine derivatives typically shows strong, characteristic absorption bands. at.ua The nitro group (NO₂) is particularly prominent, exhibiting two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com For aromatic nitro compounds, these are typically found in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. spectroscopyonline.com The C=N bond of the guanidine moiety gives rise to a strong absorption band, often observed in the region of 1690-1580 cm⁻¹. at.uacdnsciencepub.com
Furthermore, the presence of the aniline group introduces several other characteristic frequencies. The N-H stretching vibrations of the secondary amine (anilino group) are expected in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the in-ring C-C stretching vibrations of the benzene (B151609) ring are found in the 1600-1400 cm⁻¹ range. libretexts.org The C-N stretching vibrations for both the anilino and guanidine parts of the molecule will also be present, typically in the 1350-1000 cm⁻¹ region.
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. researchgate.net Therefore, the symmetric vibrations of the nitro group and the C=N bond are often strong in the Raman spectrum. mdpi.comedinst.com The aromatic ring breathing mode of the aniline substituent is also a characteristic Raman feature. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| N-H (Anilino & Guanidine) | Stretching | 3500 - 3300 | Medium-Strong | Weak |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Strong |
| C=N (Guanidine) | Stretching | 1690 - 1580 | Strong | Strong |
| C=C (Aromatic) | In-ring Stretching | 1600 - 1400 | Medium-Strong | Strong |
| NO₂ (Nitro) | Asymmetric Stretching | 1550 - 1490 | Very Strong | Medium |
| NO₂ (Nitro) | Symmetric Stretching | 1355 - 1315 | Strong | Strong |
| C-N (Guanidine/Anilino) | Stretching | 1350 - 1000 | Medium-Strong | Medium |
| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Strong | Weak |
Probing Tautomeric Forms and Conformational Changes
Guanidine and its derivatives, including this compound, can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. For nitroguanidine itself, extensive studies using NMR spectroscopy have confirmed that it exists exclusively in the nitroimine tautomeric form in both solid-state and solution. researchgate.net
For N,N'-substituted guanidines, the electronic properties of the substituents play a major role in determining the preferred tautomeric form. researchgate.net In this compound, the key tautomeric equilibrium would be between the 1-nitroguanidine and the 2-nitroguanidine (B7768906) forms. Spectroscopic techniques, particularly NMR, are powerful tools for investigating this equilibrium. By analyzing chemical shifts and coupling constants, especially for ¹⁵N-labeled compounds, the exact location of protons and the nature of the nitrogen-carbon bonds can be determined, thus identifying the predominant tautomer. researchgate.netnih.gov
Conformational changes, which involve rotation around single bonds, can also be studied using spectroscopy. The anilino group in this compound can rotate relative to the guanidine plane. This rotation can be influenced by solvent and temperature. Variable-temperature NMR studies can provide information on the energy barriers for these conformational changes. Similarly, changes in the vibrational spectra (IR and Raman) can indicate shifts in conformational equilibria, as different conformers may exhibit slightly different absorption frequencies. cdnsciencepub.com
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound. It provides two critical pieces of information: the precise molecular mass and the fragmentation pattern upon ionization.
The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecular ion, confirming the chemical formula of this compound (C₇H₈N₅O₂). This is a crucial step in the unambiguous identification of the compound. unimi.it
When subjected to ionization in the mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking down into smaller, characteristic ions. The pattern of these fragment ions serves as a molecular fingerprint that aids in structural elucidation. For nitroguanidine and its derivatives, common fragmentation pathways include the loss of the nitro group (NO₂) or parts of the guanidine core. nih.govacs.org
For this compound, key fragmentation steps would likely involve:
Loss of the nitro group (-NO₂).
Cleavage of the N-N bond, separating the aniline moiety from the nitroguanidine part.
Fragmentation of the aniline ring.
Loss of small neutral molecules like HCN or NH₃ from the guanidine core.
Analyzing these fragmentation pathways helps to piece together the molecular structure and confirm the connectivity of the atoms.
| Fragment Ion (Formula) | Proposed Structure | m/z (Calculated) | Description |
|---|---|---|---|
| [C₇H₈N₅O₂]⁺ | Molecular Ion | 194.0678 | Intact molecule |
| [C₇H₈N₄]⁺ | [M - NO₂]⁺ | 148.0799 | Loss of nitro group |
| [C₆H₇N₂]⁺ | Anilinium-type fragment | 107.0609 | Cleavage of N-N bond |
| [C₆H₅]⁺ | Phenyl cation | 77.0391 | Loss of amino group from aniline fragment |
| [CH₄N₃O₂]⁺ | Nitroguanidine fragment | 106.0252 | Cleavage of N-N bond |
| [CH₄N₂]⁺ | Guanidinium-type fragment | 44.0374 | Loss of NO₂ and HN from nitroguanidine fragment |
Design and Synthesis of Functionalized Derivatives and Analogues of 2 Anilino 1 Nitroguanidine
Systematic Modification of the Anilino Substituent
The anilino portion of the molecule is a key target for derivatization, allowing for the fine-tuning of electronic and steric properties.
Electronic and Steric Effects of Phenyl Ring Substituents
The electronic nature of substituents on the phenyl ring significantly influences the reactivity and properties of the entire molecule. Electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), can increase the electron density of the aromatic ring, potentially enhancing its reactivity in certain reactions. libretexts.org Conversely, electron-withdrawing groups, like nitro (-NO2), decrease the ring's reactivity. libretexts.org The position of these substituents (ortho, meta, or para) also plays a critical role in directing the electronic effects through resonance and inductive influences. libretexts.org
Steric hindrance, introduced by bulky substituents on the phenyl ring, can also impact the molecule's conformation and its ability to interact with other molecules. nih.govutk.edu For instance, studies on related aromatic compounds have shown that steric effects can inhibit resonance, thereby altering the expected electronic influence of a substituent. utk.edu The interplay between electronic and steric effects is crucial in designing derivatives with specific characteristics. For example, in a study of 2-anilino triazolopyrimidines, small substituents like methyl or ethyl at the para-position of the anilino ring were found to be critical for optimal antiproliferative activity, highlighting the importance of steric factors. nih.gov
N-Substitution Strategies on the Anilino Nitrogen
Direct modification of the anilino nitrogen through N-alkylation or N-acylation provides another avenue for creating diverse derivatives. N-alkylation introduces alkyl groups to the nitrogen atom, which can alter the compound's lipophilicity and steric profile. nih.gov N-acylation, the introduction of an acyl group, can influence the electronic properties of the anilino nitrogen and introduce new functional handles for further reactions. rsc.org The synthesis of N-substituted derivatives often involves reacting the parent aniline (B41778) with appropriate alkylating or acylating agents under controlled conditions. nih.govrsc.org
Derivatization at the Nitro Group and Guanidine (B92328) Core
The nitroguanidine (B56551) moiety is a versatile platform for a variety of chemical transformations, offering multiple sites for derivatization. researchgate.net
Exploration of Reduced or Oxidized Nitroguanidine Derivatives
The nitro group of the nitroguanidine core can be chemically modified through reduction or oxidation. Reduction of the nitro group can lead to the corresponding nitrosoguanidine (B1196799) or aminoguanidine (B1677879) derivatives. at.uaacs.org For instance, the reduction of nitroguanidine to aminoguanidine can be achieved using zinc dust in an acidic solution. at.ua Catalytic hydrogenation has also been employed for the preparation of nitrosoguanidine from nitroguanidine. acs.org These reduced forms present new opportunities for functionalization due to the presence of the new amino or nitroso groups. Conversely, oxidation reactions can be explored, although they are less common for this specific moiety.
A sensitive analytical method for nitroguanidine involves its reduction to aminoguanidine, followed by derivatization to enhance its detectability by LC-MS. unimi.itresearchgate.net This highlights the utility of the reduced form in analytical applications.
Synthesis of N-Acylated and N-Alkylated Analogues
The nitrogen atoms within the guanidine core can be targeted for acylation and alkylation reactions. N-acylation of the guanidine nitrogen atoms can introduce various acyl groups, potentially altering the compound's chemical and biological properties. nih.gov Similarly, N-alkylation can introduce alkyl chains of varying lengths and branching, which can impact the molecule's solubility and steric interactions. acs.org The synthesis of these analogues typically involves the reaction of 2-anilino-1-nitroguanidine with appropriate acylating or alkylating agents. nih.govacs.org For example, a general method for preparing N-alkyl N'-nitroguanidines involves warming nitroguanidine with an aqueous solution of the desired amine. mit.edu
Advanced Chemical Applications and Functionalization Strategies of 2 Anilino 1 Nitroguanidine
Role as a Versatile Building Block in Complex Organic Synthesis
The guanidine (B92328) framework is a powerful and versatile precursor in organic synthesis, valued for the reactive nitrogen-rich chain that facilitates a wide variety of cyclization reactions. at.ua Derivatives such as 2-anilino-1-nitroguanidine inherit this synthetic utility, serving as key starting materials for constructing complex molecular architectures, particularly heterocyclic systems.
Aminoguanidines and their derivatives are extensively used for the synthesis of a diverse range of heterocyclic compounds. at.uaijisrt.com The presence of a chain of three nitrogen atoms and a carbon atom makes these compounds ideal for cyclization reactions. at.ua The anilino-substituted variant, this compound, and its analogues are valuable precursors for nitrogen-containing heterocycles such as triazoles and pyrazoles. For instance, studies have demonstrated the synthesis of 3-phenyl-1-nitro-aminoguanidine from the reaction of 1-guanyl-3,5-dimethylpyrazole nitrimine with phenylhydrazine. at.ua
The general synthetic strategy involves the condensation of the aminoguanidine (B1677879) backbone with compounds containing at least two electrophilic centers, leading to ring closure. The specific heterocycle formed depends on the nature of the reacting partner. For example, reaction with 1,4-dicarbonyl compounds can lead to the formation of substituted pyrroles, furans, and thiophenes through the Paal-Knorr synthesis. msu.edu The rich chemistry of aminoguanidines suggests that this compound can be employed in similar synthetic routes to produce a variety of complex heterocyclic structures, which are scaffolds of high interest in medicinal and materials chemistry. at.uanih.govmdpi.com
Multicomponent reactions (MCRs) are highly efficient, convergent chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govorganic-chemistry.orguniba.it This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. uniba.itnih.gov
Guanidine and its derivatives are known to participate in MCRs. A notable example is their use as the urea (B33335) component in Biginelli-type reactions to synthesize 3,4-dihydropyrimidin-2(1H)-ones and related heterocycles. nih.gov The anilinoguanidine scaffold has also been successfully employed in MCRs. For example, anilinoguanidine hydrochloride can be used in a one-pot, three-component reaction to synthesize novel 2-amino-4-aryl-1H-imidazole derivatives. molaid.com The reactivity of the guanidine moiety, combined with the substituent effects of the anilino group, makes this compound a promising candidate for the design of new MCRs to access complex molecular frameworks. nih.gov
Precursor in Heterocyclic Compound Synthesis
Coordination Chemistry and Metal Complex Formation
The field of coordination chemistry extensively utilizes N-donor ligands, such as amines, ureas, and N-heterocycles, to create stable metal complexes with diverse applications. mdpi.com Guanidine derivatives, with their multiple nitrogen atoms, are particularly effective as ligands, offering various coordination modes. encyclopedia.pub
This compound possesses several potential donor sites for metal coordination: the nitrogen atoms of the anilino group, the hydrazinyl moiety, and the nitroimino group. This makes it a potent polydentate ligand capable of forming stable chelate rings with a central metal ion. The most common coordination mode for guanidinate ligands involves forming a four-membered chelate ring through two adjacent nitrogen atoms. encyclopedia.pub
Based on extensive studies of the closely related 1-amino-3-nitroguanidine (ANQ), the ligand is expected to coordinate to metal ions in a bidentate fashion, utilizing the amino nitrogen and the imino nitrogen. ca.gov This chelation forms a stable five-membered ring with the metal center. Theoretical analysis of 1-phenyl-2-nitroguanidine shows that the nitroguanyl and phenyl groups are distinct planar fragments, suggesting that the coordination would primarily involve the more accessible and basic nitrogens of the guanidine core. tsijournals.comresearchgate.net The presence of the bulky phenyl group may also influence the steric environment around the metal center, potentially affecting the final geometry of the complex.
The synthesis of metal complexes with N-donor ligands like this compound is typically achieved through the direct reaction of the ligand with a suitable metal salt in an aqueous or alcoholic solution. nih.gov For instance, numerous complexes of the related ligand 1-amino-3-nitroguanidine (ANQ) have been synthesized by dissolving ANQ in solutions containing transition metal salts, such as those of Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net
Ligand Properties and Coordination Modes of this compound
Chemical Aspects in Energetic Materials Science
The nitroguanidine (B56551) moiety is a foundational component in the field of energetic materials, known for producing compounds with a favorable combination of high performance and low sensitivity. researchgate.net The introduction of an anilino group to this framework, as in this compound, modifies its energetic properties, including density, oxygen balance, and thermal stability.
Theoretical studies on 1-phenyl-2-nitroguanidine provide insight into the energetic characteristics of this structural class. tsijournals.comresearchgate.net Calculations predict an impact sensitivity and oxygen balance that position it within the realm of energetic molecules.
| Property | Value | Reference |
|---|---|---|
| Impact Sensitivity (h50) | 90.5 cm | tsijournals.comresearchgate.net |
| Oxygen Balance (OB) | -9.99% | tsijournals.comresearchgate.net |
The energetic performance can be further enhanced by introducing additional nitro groups onto the phenyl ring. The synthesis of derivatives such as 1-(2,4-dinitroanilino)-2-nitroguanidine (DNNG) and 1-(2,4,6-trinitroanilino)-2-nitroguanidine (TNNG) has been reported, and their properties demonstrate significant improvements in detonation performance compared to the parent structure. TNNG, in particular, shows detonation properties that make it a subject of research interest.
For context, the properties of this compound analogues can be compared with benchmark energetic materials like nitroguanidine (NQ) and its well-studied derivative, 1-amino-2-nitroguanidine (ANQ), along with its energetic salts. researchgate.netznaturforsch.comsciencemadness.orgnih.gov These compounds showcase a range of densities, thermal stabilities, and detonation velocities, highlighting how functionalization of the nitroguanidine core allows for the fine-tuning of energetic properties. researchgate.net ANQ itself has detonation properties comparable to RDX, underscoring the potential of this class of materials. sciencemadness.org
| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Reference |
|---|---|---|---|---|---|
| Nitroguanidine (NQ) | 1.71 | 253 | 8.20 | 32.0 | sciencemadness.org |
| 1-Amino-2-nitroguanidine (ANQ) | 1.77 | 192 | 8.25 | 30.7 | sciencemadness.org |
| 1-Amino-2-nitroguanidinium Nitrate (B79036) (ANGN) | 1.83 | 158 | 9.78 | 43.0 | znaturforsch.com |
| 1-Amino-2-nitroguanidinium Perchlorate | 1.91 | 194 | 9.05 | 38.1 | znaturforsch.com |
| 1-(2,4-dinitroanilino)-2-nitroguanidine (DNNG) | - | 175 | - | - | molaid.com |
| 1-(2,4,6-trinitroanilino)-2-nitroguanidine (TNNG) | 1.76 | ~170 | 8.30 | 31.1 | molaid.com |
Design Principles for Energetic Guanidine Derivatives (purely chemical role)
The design of new energetic materials based on guanidine scaffolds, such as this compound, is guided by several key chemical principles aimed at maximizing performance while maintaining acceptable safety characteristics. The introduction of a guanidine moiety into a molecule is a common strategy to increase nitrogen content and impart a positive heat of formation, both of which contribute to higher energy output. bibliotekanauki.pl
The functionalization of the this compound backbone is a critical strategy for developing novel energetic derivatives. The aniline (B41778) ring and the amino groups of the guanidine core serve as sites for chemical modification. A primary approach involves the nitration of the aniline ring. Introducing nitro groups (-NO2) onto the aromatic ring significantly improves the oxygen balance and density of the resulting molecule, which are crucial factors for enhancing detonation performance. For instance, the synthesis of 1-(2,4-dinitroanilino)-2-nitroguanidine (DNNG) and 1-(2,4,6-trinitroanilino)-2-nitroguanidine (TNNG) from 1-amino-2-nitroguanidine (a related precursor) demonstrates this principle. These nitrated derivatives exhibit superior energetic properties compared to their non-nitrated counterparts.
Another design principle involves creating energetic salts. The guanidine group in this compound can be protonated to form a guanidinium (B1211019) cation, which can then be combined with energetic anions (e.g., picrate, nitrate, perchlorate) to form high-energy salts. This approach leverages the inherent stability of the guanidinium cation while incorporating the energetic contribution of the anion.
Furthermore, the molecular structure is designed to foster extensive intra- and intermolecular hydrogen bonding networks. These networks enhance the crystal lattice stability, which in turn reduces the material's sensitivity to mechanical stimuli like impact and friction, a critical safety consideration for explosives. The presence of N-H and N-O bonds in the this compound structure provides ample opportunities for such hydrogen bonding. Theoretical studies on the related molecule 1-phenyl-2-nitroguanidine have shown the presence of intramolecular hydrogen bonds that stabilize the planar geometry of the nitroguanyl group. hakon-art.com
The strategic placement of different functional groups allows for the fine-tuning of properties. For example, the introduction of alkyl groups can lower the melting point, making the derivative suitable for melt-cast applications, while the incorporation of moieties like furoxan can further enhance energetic output. researchgate.net
Table 1: Comparison of Energetic Properties of Nitroguanidine Derivatives
| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Thermal Stability (°C) |
| 1-(2,4-dinitroanilino)-2-nitroguanidine (DNNG) | Not Reported | Not Reported | 175 |
| 1-(2,4,6-trinitroanilino)-2-nitroguanidine (TNNG) | 8.3 | 31.1 | ~170 |
| 1-Amino-2-nitroguanidine (ANQ) | 8.25 | 30.7 | 192.48 (peak) |
This table presents data for derivatives of 1-amino-2-nitroguanidine, a close structural analog of this compound, to illustrate the effects of nitration on the aniline ring.
Investigation of Combustion and Detonation Chemical Mechanisms (from a chemical perspective)
The combustion and detonation of this compound and its derivatives are complex, rapid, and highly exothermic chemical processes. From a chemical perspective, the initial step in the decomposition of such energetic materials under thermal or shock stimuli is the cleavage of the weakest chemical bonds in the molecule. In the case of nitroguanidine derivatives, the N-NO2 bond is often the initial site of scission due to its relatively lower bond dissociation energy. mdpi.com
The rate of combustion and the detonation velocity are significantly influenced by the molecular structure. For instance, the degree of nitration on the aniline ring plays a crucial role. Higher nitration, as in TNNG, leads to a more favorable oxygen balance, allowing for more complete combustion of the carbon and hydrogen atoms to CO2 and H2O, which releases a greater amount of energy and results in higher detonation velocity and pressure. Current time information in Bangalore, IN.
The chemical reactions occurring at the detonation front are extremely fast. The initial decomposition products undergo a series of secondary reactions in the high-pressure, high-temperature environment. These reactions propagate the detonation wave through the material. The formation of stable gaseous products with strong chemical bonds, such as N2 and CO2, is a major driving force for the explosion due to the large amount of energy released.
The thermal decomposition behavior provides insights into the stability and combustion mechanism. Studies on derivatives of the closely related 1-amino-2-nitroguanidine (ANQ) show that compounds like DNNG and TNNG undergo a single, intense exothermic decomposition process at temperatures around 170-175 °C. Current time information in Bangalore, IN. This indicates a rapid and complete breakdown of the molecule once initiated. The decomposition of nitroguanidine itself is known to be autocatalytic, where the initial decomposition products can accelerate further decomposition. at.ua
Development of Chemo-sensing and Recognition Platforms (excluding biological/clinical)
The guanidine functional group is a well-established motif in supramolecular chemistry for the recognition of anionic species. The unique electronic and structural features of the guanidinium cation, which can be formed from the guanidine group of this compound, make it an excellent building block for the design of chemical sensors.
Rational Design of Receptors Based on Guanidine Scaffolds
The design of chemosensors based on the this compound scaffold involves the integration of a recognition site (the guanidinium group) and a signaling unit. The guanidinium group is particularly effective for anion binding due to its ability to form strong hydrogen bonds and engage in electrostatic interactions. researchgate.net
A key design principle is preorganization, where the receptor molecule is structured to have a binding pocket that is complementary in size and shape to the target analyte. The aniline and nitroguanidine moieties in this compound can be chemically modified to create a more defined and rigid binding cavity. For example, incorporating the guanidine unit into a bicyclic or macrocyclic structure can enhance selectivity by restricting the conformational flexibility of the receptor.
The signaling mechanism is another crucial aspect of the design. A common strategy is to couple the recognition event to a change in an optical or electrochemical signal. This can be achieved by attaching a chromophore or a fluorophore to the this compound backbone. When the guanidinium group binds to an anion, the electronic properties of the signaling unit are perturbed, leading to a detectable change in color (colorimetric sensor) or fluorescence intensity (fluorescent sensor). For instance, a ferrocenyl group can be attached to a guanidine derivative to create an electrochemical sensor where anion binding modulates the redox potential of the ferrocene (B1249389) unit. rsc.org
The phenyl ring of this compound offers a convenient point for the attachment of such signaling units. The electronic nature of the substituents on the phenyl ring can also be varied to fine-tune the binding affinity and selectivity of the receptor.
Mechanisms of Analyte Recognition
The primary mechanism of analyte recognition by receptors based on the this compound scaffold is through non-covalent interactions between the guanidinium group and the anionic analyte. Upon protonation, the guanidinium cation features a planar Y-shaped geometry with multiple N-H donors that can participate in hydrogen bonding.
The interaction with anions is typically a combination of:
Hydrogen Bonding: The N-H groups of the guanidinium cation act as hydrogen bond donors, forming multiple hydrogen bonds with the oxygen or other electronegative atoms of the anionic analyte. This is a highly directional interaction that contributes significantly to the binding affinity and selectivity.
Electrostatic Interactions: The positive charge of the guanidinium cation is electrostatically attracted to the negative charge of the anion. This charge-pairing interaction is particularly strong in non-polar solvents.
The selectivity of the receptor for a specific anion is determined by the complementarity between the binding site and the analyte in terms of size, shape, and charge distribution. For example, a receptor with a well-defined cavity might selectively bind to a tetrahedral oxoanion like sulfate (B86663) over a linear anion like iodide.
The binding event triggers a conformational change in the receptor, which in turn affects the attached signaling unit. In a fluorescent sensor, this can lead to either fluorescence enhancement ("turn-on" sensor) or quenching ("turn-off" sensor). The change in the electronic environment of the fluorophore upon anion binding alters its excited state properties, resulting in a change in its emission characteristics. Similarly, in a colorimetric sensor, the electronic perturbation of the chromophore leads to a shift in its absorption spectrum, causing a visible color change.
Future Research Trajectories and Emerging Paradigms for 2 Anilino 1 Nitroguanidine
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of energetic materials like nitroguanidine (B56551) derivatives has traditionally been performed using batch processes. imemg.org However, these methods often present challenges related to safety, scalability, and batch-to-batch consistency. imemg.org Flow chemistry, or continuous-flow synthesis, is emerging as a transformative paradigm for the production of energetic materials, offering significant advantages in safety, efficiency, and control. vapourtec.comeuropa.eu
Integrating the synthesis of 2-Anilino-1-nitroguanidine into continuous-flow platforms represents a significant research trajectory. Nitration reactions, a key step in the synthesis of many energetic compounds, are highly exothermic and can be hazardous in large-scale batch reactors due to the risk of thermal runaway and the formation of impurities. vapourtec.com Flow reactors, with their high surface-area-to-volume ratio, enable superior temperature control and rapid heat dissipation, mitigating these risks. vapourtec.comeuropa.eu This enhanced control allows for the use of more concentrated reagents, such as fuming nitric acid, potentially leading to higher yields and purity. vapourtec.com
Automated synthesis platforms, combining flow reactors with real-time monitoring and feedback control, could further accelerate the discovery and optimization of this compound derivatives. These systems can systematically vary reaction parameters such as temperature, residence time, and reagent stoichiometry to rapidly map the reaction space and identify optimal conditions. rsc.org This approach drastically reduces the time and resources required for developing new synthetic routes compared to traditional one-at-a-time experimentation. rsc.org
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Energetic Materials
| Feature | Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large reactor volumes and potential for thermal hotspots. imemg.orgvapourtec.com | Inherently safer due to small reactor volumes, superior heat transfer, and smaller quantities of hazardous material at any given time. europa.eursc.org |
| Process Control | Difficult to control temperature and mixing, leading to potential gradients. imemg.org | Precise control over temperature, pressure, mixing, and residence time. vapourtec.com |
| Scalability | Scaling up can be complex and may alter reaction outcomes. vapourtec.com | More straightforward scale-up by running multiple reactors in parallel or for longer durations. |
| Consistency | Prone to batch-to-batch variations in purity and crystal morphology. imemg.org | High reproducibility and consistent product quality. vapourtec.com |
| Efficiency | Can involve long reaction times and complex work-up procedures. rsc.org | Reduced reaction times and potential for integrated purification steps. rsc.org |
Future work in this area will likely focus on developing robust, multi-step flow syntheses for this compound and its analogues, potentially starting from basic precursors and proceeding through guanylation and nitration steps in a continuous, automated sequence.
Innovations in Catalyst Design for Specific this compound Transformations
Catalysis is fundamental to modern organic synthesis, and innovations in catalyst design hold immense promise for the selective and efficient transformation of the this compound framework. Research is moving towards developing catalysts that can target specific sites on the molecule, enabling precise modifications that were previously challenging.
The guanidine (B92328) group itself is a powerful organocatalyst, known for its strong basicity and ability to participate in hydrogen bonding interactions. researchgate.netbohrium.com Chiral guanidine catalysts have been developed for a range of enantioselective reactions, such as Michael additions. organic-chemistry.orgjst.go.jp Future research could explore the inherent catalytic activity of the this compound backbone itself or design catalysts that complement its functionality.
Transition metal catalysis offers another fertile ground for innovation. Guanidines are excellent N-donor ligands that can coordinate with various transition metals to form highly active catalysts. arkat-usa.org By modifying the substituents on the guanidine moiety, the electronic and steric properties of the resulting metal complexes can be fine-tuned to control catalytic activity and selectivity for reactions such as coupling, hydrogenation, or oxidation. arkat-usa.org For instance, developing a palladium-based catalyst supported on a material like graphitic carbon nitride could offer efficient pathways for the reduction or transformation of the nitro group. researchgate.net
Table 2: Potential Catalytic Strategies for this compound Transformations
| Catalyst Type | Potential Application | Rationale |
|---|---|---|
| Chiral Guanidines | Asymmetric synthesis of derivatives | The guanidine moiety can act as a chiral Brønsted base or hydrogen-bond donor to control stereochemistry in additions to the backbone. organic-chemistry.orgjst.go.jp |
| Transition Metal-Guanidine Complexes | C-H activation, cross-coupling reactions | The guanidine can act as a directing group or ligand, enabling the functionalization of the aniline (B41778) ring or other positions. arkat-usa.org |
| Photocatalysts (e.g., Ru(bpy)₃Cl₂) | Guanylation reactions under mild conditions | Visible-light photocatalysis can enable the conversion of thioureas to guanidines at room temperature, offering a green synthetic route. organic-chemistry.org |
| Heterogeneous Catalysts (e.g., Pd/g-C₃N₄) | Selective hydrogenation/reduction | Supported metal catalysts can offer high efficiency and recyclability for transforming the nitro group without affecting other functional groups. researchgate.net |
| Enzyme/Biocatalysts | Regio- and stereoselective modifications | Enzymes could offer unparalleled selectivity for hydroxylations, aminations, or other transformations under mild, environmentally friendly conditions. |
The ultimate goal is to create a catalytic toolbox that allows for the precise, predictable, and sustainable synthesis of novel this compound derivatives with tailored properties.
Expanding the Scope of Supramolecular Chemistry and Self-Assembly
The structure of this compound, with its multiple hydrogen bond donors (N-H groups) and acceptors (nitro oxygens, nitrogen atoms), makes it an ideal candidate for exploration in supramolecular chemistry. dtic.mil The non-covalent interactions, particularly hydrogen bonds, that govern how molecules recognize each other and assemble into larger, ordered structures are critical to a material's bulk properties. researchgate.netwiley.com
Future research will likely focus on understanding and controlling the self-assembly of this compound. The molecule's ability to form extensive hydrogen-bonding networks is a key feature that stabilizes its crystal structure. dtic.mil Studies have shown that even small changes to substituents on the nitroguanidine core can significantly alter intermolecular interactions and, consequently, physical properties like melting point and density. researchgate.net By rationally designing derivatives of this compound, it may be possible to program specific self-assembly motifs, leading to the creation of novel co-crystals or materials with anisotropic properties.
The formation of intra- and intermolecular hydrogen bonds is a defining characteristic. dtic.milresearchgate.net For example, the interplay between N-H···O and N-H···N bonds dictates the packing arrangement in the solid state. dtic.mil A deeper understanding of these interactions, aided by computational modeling and advanced structural analysis, could allow for the design of "supramolecular synthons"—reliable interaction patterns that can be used to build complex architectures. This could lead to materials with tunable properties, such as energetic co-crystals where this compound is assembled with other molecules to achieve a desired balance of performance and sensitivity.
| Intramolecular Hydrogen Bond | A hydrogen bond formed within a single molecule, for example, between an N-H group and a nitro oxygen. dtic.milnih.gov | Influences the conformation of the molecule, affecting its shape and how it packs in a crystal. |
Leveraging Machine Learning and AI in Molecular Design and Property Prediction
The paradigm of materials discovery is being revolutionized by artificial intelligence (AI) and machine learning (ML). wiley.comresearchgate.netnumberanalytics.com These computational tools can analyze vast datasets to identify complex structure-property relationships that are not immediately obvious to human researchers. arxiv.org For a molecule like this compound, AI/ML offers a powerful pathway to accelerate the design of new derivatives with optimized properties.
A key application is the forward prediction of properties. By training ML models on existing databases of energetic materials, it is possible to predict key performance metrics (e.g., density, heat of formation, detonation velocity) for novel, hypothetical derivatives of this compound before they are ever synthesized in a lab. nih.govresearchgate.net This in-silico screening allows researchers to focus their synthetic efforts on the most promising candidates, saving significant time and resources. nih.gov
Even more transformative is the concept of inverse design. arxiv.org In this approach, the desired properties are specified as the input, and the AI model generates or suggests molecular structures that are predicted to exhibit those properties. researchgate.net For example, a researcher could request a this compound derivative with a specific melting point and high thermal stability, and an AI algorithm could propose a set of candidate molecules that meet these criteria. This shifts the process from trial-and-error to a goal-oriented design framework. wiley.com
Table 4: The Role of AI/ML in the Design Cycle of this compound Derivatives
| Stage | AI/ML Application | Objective |
|---|---|---|
| 1. Design Representation | Develop molecular descriptors or fingerprints (e.g., SMILES, graphs) that numerically represent the structure of this compound and its analogues. wiley.com | To create a machine-readable format for the chemical structures. |
| 2. Data Collection & Augmentation | Aggregate experimental and computational data on known nitroguanidine compounds. Use generative models to create larger, more diverse virtual libraries. | To build a robust dataset for training the AI models. nih.gov |
| 3. Structure-Property Linkage | Train supervised learning models (e.g., neural networks, random forests) to learn the relationship between the molecular structure and its properties. arxiv.org | To create a predictive model that can estimate the properties of new, unseen molecules. |
| 4. Inverse Design & Optimization | Employ generative models (e.g., GANs, VAEs) or optimization algorithms to explore the chemical space and identify novel structures with desired target properties. researchgate.net | To intelligently navigate the vast space of possible derivatives and propose optimal candidates for synthesis. |
The primary challenge remains the availability of high-quality, curated data for training. Future efforts will require a concerted push to generate and share experimental and computational data on nitroguanidine-based compounds to build the powerful AI models needed for next-generation materials discovery.
Interdisciplinary Applications and Outlook Beyond Traditional Boundaries
While research into nitroguanidine compounds has often been linked to their energetic properties, a significant future trajectory involves exploring applications in entirely different fields. wikipedia.orgmdpi.com The unique chemical structure of this compound makes it a versatile scaffold that could be adapted for use in agriculture, pharmacology, and materials science.
In agriculture, nitroguanidine derivatives are already well-established as a class of neonicotinoid insecticides. wikipedia.org Compounds like imidacloprid (B1192907) and dinotefuran, which share the nitroguanidine core, are used to control a variety of pests. wikipedia.orgresearchgate.net Research could focus on synthesizing and screening libraries of this compound derivatives to identify new candidates with improved efficacy, a different spectrum of activity, or better environmental profiles. Recent studies have also shown that novel sulfoximine (B86345) derivatives containing nitroguanidine moieties possess potent antifungal activity against plant pathogens. nih.gov
The guanidine group is a common feature in many biologically active molecules and pharmaceuticals. nih.gov The ability of the guanidinium (B1211019) group to engage in strong hydrogen bonding and electrostatic interactions makes it a key pharmacophore for binding to biological targets like enzymes and receptors. Exploring the pharmacological potential of this compound derivatives could uncover new therapeutic agents.
In materials science, the high nitrogen content and potential for extensive hydrogen bonding could be leveraged to create novel polymers or network solids. These materials might exhibit interesting thermal properties, be precursors for nitrogen-doped carbon materials, or serve as high-performance resins or binders.
Table 5: Potential Interdisciplinary Applications for this compound Derivatives
| Field | Potential Application | Rationale and Research Direction |
|---|---|---|
| Agrochemicals | Insecticides, Fungicides | The nitroguanidine core is a known toxophore in commercial pesticides. wikipedia.orgnih.gov Research would involve screening derivatives for activity against a range of agricultural pests and pathogens. google.com |
| Pharmacology | Enzyme inhibitors, Receptor modulators | The guanidine group is a key recognition element in many drugs. nih.gov Derivatives could be designed to target specific biological pathways. |
| Materials Science | High-performance polymers, Precursors for N-doped carbons | The high nitrogen content and multiple functional groups could be used for polymerization or as a precursor for pyrolysis into functional materials. |
| Coordination Chemistry | Ligands for metal complexes, Sensors | The molecule can act as a ligand for metal ions, leading to catalysts or materials that can sense the presence of specific analytes. arkat-usa.orgresearchgate.net |
| Organic Electronics | Charge-transfer materials | The donor-acceptor nature (aniline donor, nitroguanidine acceptor) could be exploited in the design of organic semiconductors or charge-transfer cocrystals. researchgate.net |
The future of this compound research is not confined to a single discipline. By embracing these emerging paradigms and interdisciplinary opportunities, the scientific community can ensure that this versatile molecule reaches its full potential.
Q & A
Basic: What experimental protocols are recommended for synthesizing 2-Anilino-1-nitroguanidine with high purity?
Answer:
Synthesis should follow rigorous protocols to ensure reproducibility. Key steps include:
- Reagent Selection : Use HPLC-grade solvents and high-purity precursors (e.g., 2-nitroaniline, nitroguanidine) to minimize impurities .
- Reaction Optimization : Monitor reaction conditions (temperature, pH, stoichiometry) via inline spectroscopy (e.g., FTIR for nitro-group reduction tracking) .
- Purification : Employ column chromatography or recrystallization, validated by melting point analysis (mp 70–74°C for intermediates) and NMR (¹H/¹³C) for structural confirmation .
- Documentation : Report all parameters (e.g., CAS RNs, yields) in the main manuscript, with extended data in supplementary materials .
Basic: How should researchers assess the purity and stability of this compound under varying storage conditions?
Answer:
- Analytical Techniques : Use HPLC with UV detection (λ = 254 nm) for purity quantification and accelerated stability studies (40°C/75% RH for 6 months) .
- Degradation Monitoring : Track nitro-group decomposition via GC-MS or LC-MS, referencing CAS RN 556-88-7 for nitroguanidine analogs .
- Data Reporting : Include batch-specific purity (>97.0%) and storage recommendations (e.g., −20°C in amber vials) in the experimental section .
Advanced: How can contradictory spectroscopic data for this compound derivatives be resolved?
Answer:
Contradictions often arise from tautomerism or solvent effects. Methodological solutions include:
- Multi-Technique Validation : Cross-validate NMR (DMSO-d₆ vs. CDCl₃) and X-ray crystallography to confirm tautomeric forms .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict dominant conformers and compare with experimental data .
- Contextual Reporting : Disclose solvent, temperature, and concentration in spectral data to enable cross-study comparisons .
Advanced: What strategies are effective for elucidating the reaction mechanisms of this compound in nucleophilic substitutions?
Answer:
- Kinetic Studies : Use stopped-flow UV-Vis to track intermediate formation (e.g., Meisenheimer complexes) .
- Isotopic Labeling : Introduce ¹⁵N or ²H labels at reactive sites (e.g., anilino group) to map bond-breaking pathways via MS/MS .
- Theoretical Frameworks : Apply Marcus theory or Hammett plots to correlate substituent effects with reaction rates .
Advanced: How can researchers mitigate safety risks during large-scale handling of this compound?
Answer:
- Hazard Analysis : Refer to PRTR 1-312 and CAS RN 88-74-4 for toxicity data .
- Protocol Compliance : Follow NIH preclinical guidelines (e.g., fume hood use, PPE) and document waste disposal methods (e.g., incineration) .
- Emergency Planning : Include first-aid measures (e.g., skin decontamination with 5% acetic acid) in supplementary materials .
Methodological: What frameworks guide hypothesis-driven research on this compound’s bioactivity?
Answer:
- PICO Framework : Define Population (e.g., enzyme targets), Intervention (dose-response), Comparison (analogs like 4-anilino-1-benzylpiperidine), and Outcomes (IC₅₀ values) .
- FINER Criteria : Ensure hypotheses are Feasible (in vitro models first), Novel (compare with fentanyl impurity studies), and Relevant (e.g., opioid receptor interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
